

An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, F

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,3-Diphenylacrylaldehyde

Cat. No.: B075156

Section 1: Introduction and Overview

3,3-Diphenylacrylaldehyde, a member of the α,β -unsaturated aldehyde family, is a versatile chemical intermediate of significant interest to research can be viewed as an analogue of cinnamaldehyde, distinguished by the presence of two phenyl groups on the β -carbon. This unique arrangement of phenyl substituents imparts a distinct profile of reactivity and steric influence. While not a final drug product itself, its chalcone-like core structure is a **diphenylacrylaldehyde** a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide provides properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Section 2: Molecular Structure and Physicochemical Properties

The chemical identity of **3,3-Diphenylacrylaldehyde** is defined by the molecular formula $C_{15}H_{12}O$. The structure features a propenal backbone with the pattern is key to its chemical behavior, influencing the electronics of the conjugated system and providing significant steric hindrance around the carbonyl group.

Table 1: Physicochemical Properties of 3,3-Diphenylacrylaldehyde

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{12}O$	[3]
Molecular Weight	208.26 g/mol	[3]
IUPAC Name	3,3-diphenylprop-2-enal	[3]
CAS Number	5436-33-9	[3]
Appearance	Pale yellow solid (typical)	[4]
Melting Point	71 - 73 °C	[5]
Boiling Point	181 °C at 16 hPa	[5]
SMILES	<chem>C1=CC=C(C(=C1)C(=CC=O)C2=CC=CC=C2</chem>	[3]
InChIKey	MWAFWBWDWAWZJGK-UHFFFAOYSA-N	[3]

Section 3: Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and reliable synthesis of **3,3-Diphenylacrylaldehyde** is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a "Vil derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, $POCl_3$), to formylate an electron-rich substrate.[8] In diphenylethylene. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the alkene, followed by hydrolysis of the resulting

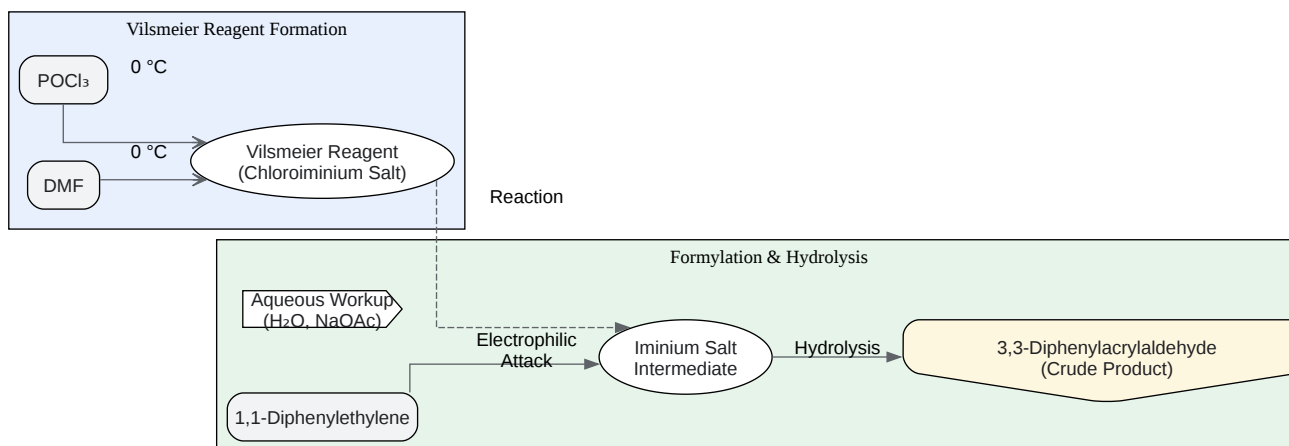
Experimental Protocol: Synthesis of 3,3-Diphenylacrylaldehyde

Causality Statement: This protocol is designed for robust and scalable synthesis. The use of a solvent mixture (DMF and dichloromethane) ensures a controlled temperature is critical for managing the exothermicity of the Vilsmeier reagent formation and preventing side reactions. The aqueous workup, which is the final step in forming the aldehyde.

- Reagent Preparation (Vilsmeier Reagent Formation):

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylacetamide (DMAc), 100 mL.
- Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature at 0 °C.
- Expertise Note: This initial step is exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow, dropwise addition at low temperature is critical to avoid degradation of the reagent.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
- Formylation Reaction:
 - Dissolve 1,1-diphenylethylene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
 - Add the solution of 1,1-diphenylethylene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
 - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress.
 - Expertise Note: 1,1-diphenylethylene is sufficiently electron-rich to be attacked by the Vilsmeier reagent.^[8] The reaction progress should be monitored by TLC.
- Workup and Isolation:
 - Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
 - Expertise Note: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde, while the sodium acetate buffer maintains a slightly basic pH to prevent the formation of acidic byproducts.
 - Stir the resulting mixture vigorously for 1 hour. A pale-yellow precipitate should form.
 - Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Purification:
 - Recrystallize the crude solid from an ethanol/water mixture to yield pure **3,3-Diphenylacrylaldehyde** as a pale-yellow crystalline solid.
 - Dry the product under vacuum. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Synthesis Workflow Diagram



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Synthesis workflow for **3,3-Diphenylacrylaldehyde** via Vilsmeier-Haack reaction.

Section 4: Analytical Characterization (Predicted)

As of the date of this guide, comprehensive, published spectroscopic data for **3,3-Diphenylacrylaldehyde** is not readily available in public repositories of analogous compounds, such as benzaldehyde, cinnamaldehyde, and other α,β -unsaturated carbonyl systems.^{[9][10][11][12][13]} This section should exhibit spectra consistent with these predictions.

- ¹H NMR Spectroscopy (Predicted, CDCl₃, 500 MHz):**
 - δ ~9.7 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO), which is deshielded by the anisotropic effect of the carbonyl group.
 - δ ~7.3-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.
 - δ ~6.8 ppm (s, 1H): A singlet corresponding to the vinylic proton at the C2 position. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by the conjugation with the phenyl rings.
- ¹³C NMR Spectroscopy (Predicted, CDCl₃, 125 MHz):**
 - δ ~193 ppm: The aldehyde carbonyl carbon, typically found in the 190-200 ppm range.^[10]
 - δ ~165 ppm: The quaternary vinylic carbon (C3) bearing the two phenyl groups.
 - δ ~128-140 ppm: A series of signals corresponding to the aromatic carbons. This will include the ipso-carbons and the ortho-, meta-, and para-carbons.
 - δ ~125 ppm: The vinylic methine carbon (C2).
- Infrared (IR) Spectroscopy (Predicted, KBr Pellet):**
 - ~3060 cm⁻¹: Aromatic C-H stretching.
 - ~2820 cm⁻¹ and ~2720 cm⁻¹: Fermi doublet characteristic of the aldehyde C-H stretch.
 - ~1685 cm⁻¹ (strong): The C=O stretching vibration of the conjugated aldehyde. Conjugation lowers the frequency from the typical ~1720 cm⁻¹ for non-conjugated aldehydes.

- $\sim 1610\text{ cm}^{-1}$ (medium): The C=C stretching vibration of the alkene, also influenced by conjugation.
- $\sim 1500, 1450\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
- $\sim 760, 700\text{ cm}^{-1}$: Strong bands corresponding to C-H out-of-plane bending for monosubstituted benzene rings.
- Mass Spectrometry (MS) (Predicted, EI):
 - m/z 208 (M^+): The molecular ion peak.
 - m/z 207 ($M-1$) $^+$: Loss of the aldehydic hydrogen.
 - m/z 179 ($M-29$) $^+$: Loss of the CHO group.
 - m/z 131: A fragment corresponding to the diphenylmethyl cation.
 - m/z 77: The phenyl cation.

Section 5: Applications in Research and Drug Development

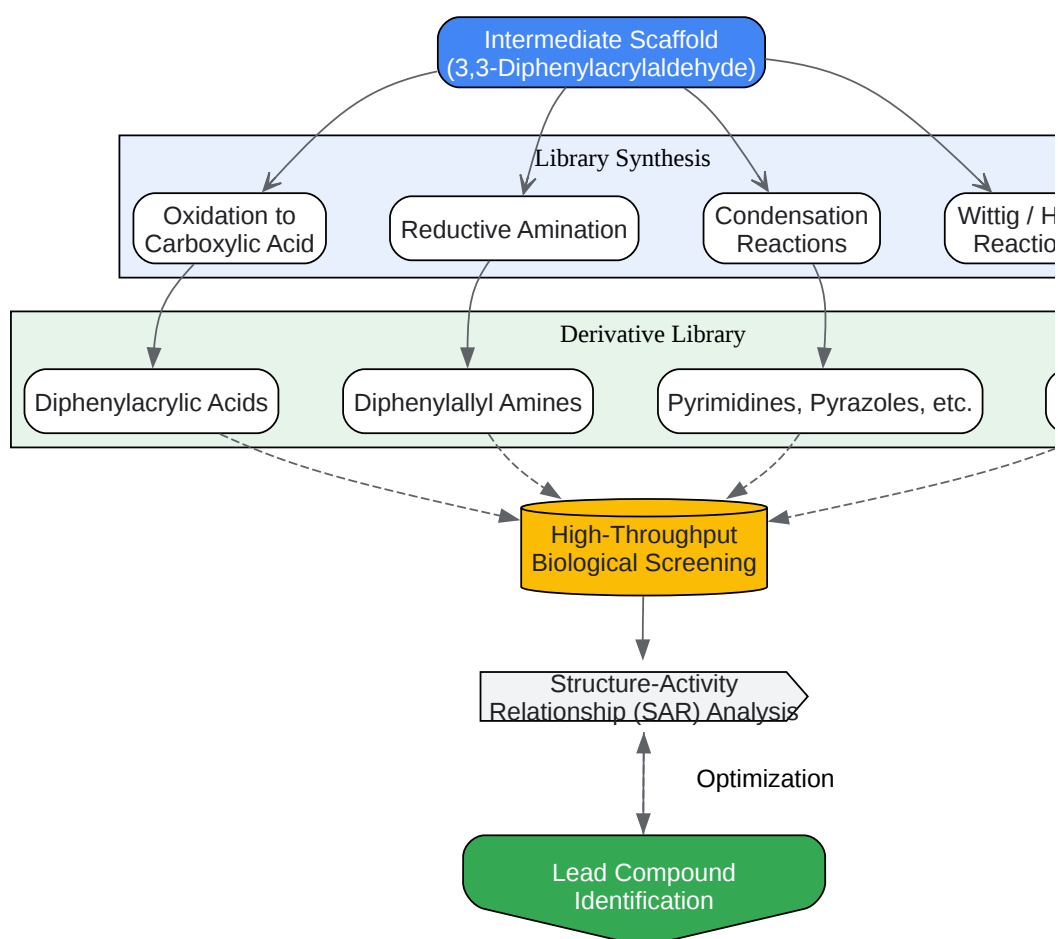
The primary value of **3,3-Diphenylacrylaldehyde** in a research and development setting lies in its utility as a versatile chemical intermediate. The chemistry, known to interact with a wide range of biological targets.^[1] The aldehyde functional group is a synthetic handle that allows for a multitude of compound libraries for biological screening.^[15]

Key applications include:

- Scaffold for Heterocyclic Synthesis: The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.^[2]
- Precursor for Novel Chalcones: While it is a chalcone analogue itself, the aldehyde can be used in further condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons system, creating more complex polyene structures.
- Lead Generation in Drug Discovery: Derivatives of similar diphenyl-substituted acrylonitriles and other related structures have shown promising biological properties.^[16] **3,3-Diphenylacrylaldehyde** serves as an ideal starting point for creating libraries of analogous amides, esters, and other derivatives.

Logical Workflow: Role in Drug Discovery

The diagram below illustrates the logical flow of how a versatile intermediate like **3,3-Diphenylacrylaldehyde** is utilized in a typical early-stage drug c



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Role of 3,3-Diphenylacrylaldehyde as a scaffold in a drug discovery workflow.

Section 6: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is summarized from supplier Safety Data Sheet (SDS).

- **Hazard Identification:**
 - Toxic to aquatic life with long-lasting effects.[5]
 - Combustible solid. Dust may form explosive mixtures with air.[5]
- **Personal Protective Equipment (PPE):**
 - Wear appropriate protective eyeglasses or chemical safety goggles.
 - Wear chemical-resistant gloves (e.g., nitrile rubber).
 - Wear a lab coat.
 - Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
- **Handling and Storage:**
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.

- Avoid generation of dust.
- Keep away from heat and sources of ignition.
- First Aid Measures:
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
 - Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing.[5]
 - Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]
 - Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

Disclaimer: Always consult the full, current Safety Data Sheet (SDS) from your supplier before handling this chemical.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, Properties, and Applications]. BenchChem. [https://www.benchchem.com/product/b075156#3-3-diphenylacrylaldehyde-chemical-structure-and-properties]

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